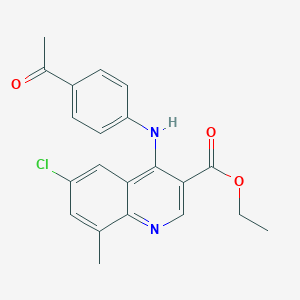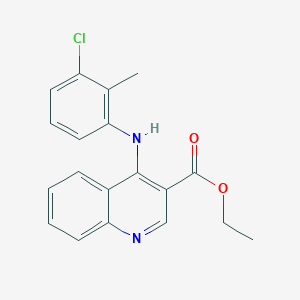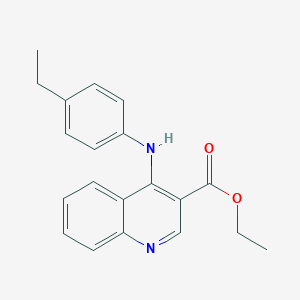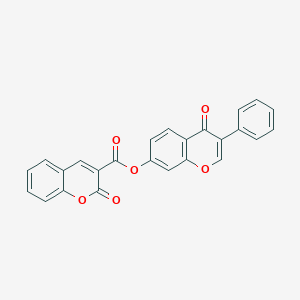![molecular formula C25H25NO4 B285204 Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B285204.png)
Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Compound A is a synthetic compound that belongs to the class of benzamides and is known for its anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A involves the inhibition of the nuclear factor kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of the immune response and the production of pro-inflammatory cytokines. Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A has been shown to inhibit the activation of NF-κB by preventing its translocation to the nucleus. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, ultimately resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects:
Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce the severity of allergic reactions, and improve insulin sensitivity. Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A is its high selectivity for the NF-κB pathway, which makes it a promising therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A.
Orientations Futures
There are several future directions for the research and development of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A. One possible direction is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is the development of new formulations of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A that improve its solubility and bioavailability. Finally, further studies are needed to determine the long-term safety and efficacy of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A in human subjects.
Conclusion:
In conclusion, Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A is a synthetic compound with promising anti-inflammatory properties. Its mechanism of action involves the inhibition of the NF-κB pathway, which makes it a promising therapeutic agent for the treatment of inflammatory diseases. However, further studies are needed to determine its optimal dosage and duration of treatment, as well as its long-term safety and efficacy in human subjects.
Méthodes De Synthèse
The synthesis of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A involves a multi-step process that begins with the reaction of 4-(2-phenylpropan-2-yl)phenol with 4-chlorobenzoyl chloride to form 4-(2-phenylpropan-2-yl)phenoxy)-4-chlorobenzamide. The intermediate product is then treated with methyl 2-amino benzoate to form Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate. The final compound is purified through column chromatography to obtain a high yield and purity.
Applications De Recherche Scientifique
Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A has been extensively studied for its anti-inflammatory properties and has shown promising results in numerous scientific studies. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha. Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A has also been shown to reduce the expression of cyclooxygenase-2, an enzyme that plays a crucial role in the inflammatory response. These findings suggest that Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A has the potential to be used as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Propriétés
Formule moléculaire |
C25H25NO4 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
methyl 2-[[2-[4-(2-phenylpropan-2-yl)phenoxy]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H25NO4/c1-25(2,18-9-5-4-6-10-18)19-13-15-20(16-14-19)30-17-23(27)26-22-12-8-7-11-21(22)24(28)29-3/h4-16H,17H2,1-3H3,(H,26,27) |
Clé InChI |
AEMGXUNGGHHACP-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(=O)OC |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




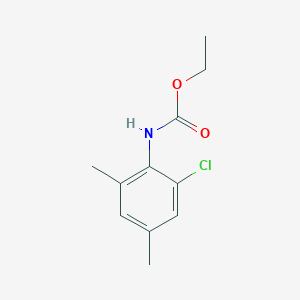
![Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B285126.png)
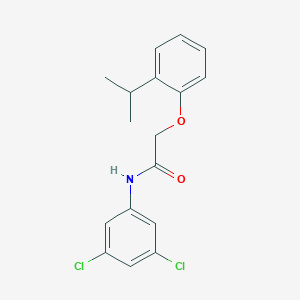
![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)
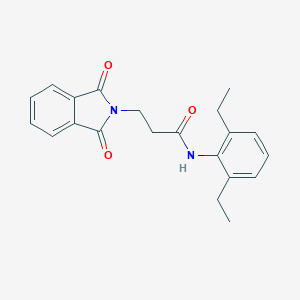

![N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B285139.png)

